3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
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Overview
Description
3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is a complex organic compound belonging to the class of pyrazolones This compound is characterized by its unique structure, which includes two pyrazolone moieties connected by a butylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] typically involves the condensation of appropriate pyrazolone derivatives with a butylidene linker. One common method includes the reaction of 1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with butylidene dibromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: A precursor in the synthesis of the target compound.
4-Amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one: Another pyrazolone derivative with similar structural features.
Uniqueness
3H-Pyrazol-3-one, 4,4’-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-] is unique due to its butylidene bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
1461-17-2 |
---|---|
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3 |
InChI Key |
HDWBDLKIQZBFBD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Key on ui other cas no. |
1461-17-2 |
Synonyms |
4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] |
Origin of Product |
United States |
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